molecular formula C11H16N2O B1603822 4-(1-Piperazinyl)benzylalcohol CAS No. 325796-35-8

4-(1-Piperazinyl)benzylalcohol

Cat. No. B1603822
M. Wt: 192.26 g/mol
InChI Key: KIXOTMSDWREREV-UHFFFAOYSA-N
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Description

4-(1-Piperazinyl)benzyl alcohol is a chemical compound with the molecular formula C11H16N2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-(1-Piperazinyl)benzylalcohol or its derivatives involves several steps. For instance, 2-Chloro-6-fluorobenzaldehyde was converted to 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in the synthesis of brexpiprazole, via a five-step sequence . Another study discussed the synthesis of piperazines, focusing on C–H functionalization .


Molecular Structure Analysis

The molecular structure of 4-(1-Piperazinyl)benzyl alcohol consists of a benzyl alcohol group attached to a piperazine ring . The molecular weight of this compound is 192.26 .

Safety And Hazards

The safety data sheet for a similar compound, 4-(1-Piperazinyl)benzaldehyde, suggests that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Piperazine, a component of 4-(1-Piperazinyl)benzyl alcohol, is a common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs . Future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , and the biotechnological applications of alcohol dehydrogenases .

properties

IUPAC Name

(4-piperazin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOTMSDWREREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626700
Record name [4-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Piperazinyl)benzylalcohol

CAS RN

325796-35-8
Record name [4-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of [4-(4-Benzyl-piperazin-1-yl)phenyl]-methanol in EtOH (50 ml) under a blanket of argon was added a suspension of 10% palladium on charcoal (1.5 g) in EtOH (150 ml). Hydrogen was bubbled through the suspension for 1 h and then the reaction mixture was stirred under a blanket of hydrogen for 60 h at RT. The catalyst was filtered off and the solvent removed in vacuo to yield the title compound as a white solid (4.8 g, 100%). 1H-NMR δ (CDCl3) 7.30–7.21 (2H, m, ArH), 6.94–6.88 (2H, m, ArH), 4.59 (2H, s), 3.18–2.98 (8H, m). HPLC: 0.5 min (37%@214 nm), 0.7 min (55%@214 nm), multiple peaks due to salt formation from TFA buffer; LRMS +ve: 193 (M+1, 70).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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